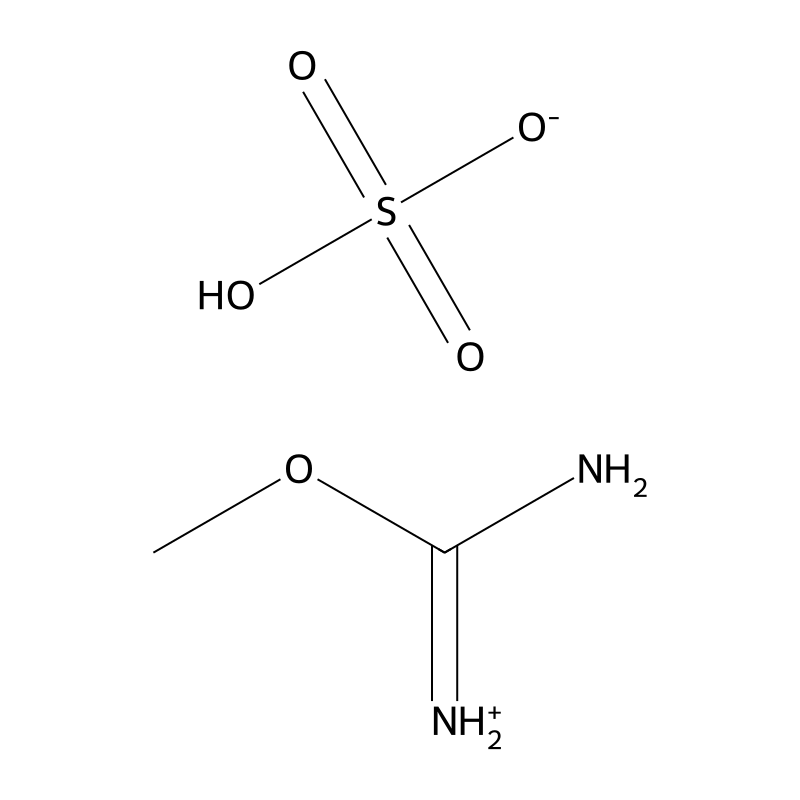methyl carbamimidate;sulfuric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl carbamimidate; sulfuric acid is a chemical compound formed from the reaction of methyl carbamimidate and sulfuric acid. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications. Methyl carbamimidate itself is derived from carbamimidic acid, where the methyl group replaces one of the hydrogen atoms, resulting in a structure that allows for specific reactivity patterns in organic synthesis.
- Hydrolysis: This compound can undergo hydrolysis to yield carbamimidic acid and methanol. The reaction typically occurs in the presence of water or aqueous acid/base solutions.
- Substitution Reactions: It can engage in nucleophilic substitution reactions where the methyl ester group is replaced by various nucleophiles such as amines, alcohols, and thiols.
- Oxidation and Reduction: Under specific conditions, methyl carbamimidate; sulfuric acid can undergo oxidation and reduction reactions, producing different oxidation states or simpler compounds.
These reactions highlight the compound's versatility as a reactive intermediate in synthetic chemistry.
Methyl carbamimidate; sulfuric acid can be synthesized through several methods:
- Reaction with Methyl Isocyanate: Methyl isocyanate reacts with sulfuric acid under controlled temperature conditions. The reaction mixture is subsequently purified to isolate the desired product.
- Reaction with Methyl Isourea: Another synthesis route involves dissolving methyl isourea in a solvent (such as water or ethanol) and then slowly adding sulfuric acid while maintaining controlled temperatures. The product is isolated through filtration or evaporation followed by purification.
In industrial settings, large-scale reactors are employed to optimize yield and purity through continuous feeding of reactants and precise control over reaction conditions.
Methyl carbamimidate; sulfuric acid has several applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to drug development processes.
- Agrochemicals: The compound is utilized in producing agrochemicals that enhance crop protection and yield, demonstrating its significance in agricultural practices.
- Technical Products: It acts as a precursor for various industrial applications, particularly in the manufacture of specialty chemicals.
These applications underscore the compound's relevance across multiple fields.
Methyl carbamimidate; sulfuric acid shares similarities with several related compounds:
Methyl carbamimidate; sulfuric acid is unique due to its specific methyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, propyl, and butyl counterparts. This uniqueness makes it particularly valuable as an intermediate in various synthetic processes.
Related CAS
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
24285-39-0








